BenchChemオンラインストアへようこそ!

6-O-Malonyldaidzin free acid

Bioavailability Pharmacokinetics Isoflavone metabolism

Using daidzin or daidzein standards for malonylated isoflavone analysis introduces peak misassignment and quantification error, especially in thermally processed samples. 6-O-Malonyldaidzin free acid is the authentic malonyl conjugate required for validated HPLC and LC-MS/MS methods. • Enables unambiguous discrimination from daidzin via unique MS/MS fragmentation and distinct chromatographic retention. • Thermal lability mirrors native analyte behavior-essential for food processing and stability studies. • Aqueous solubility >2000 mg/L permits DMSO-free stock preparation for estrogen receptor assays. Supplied at ≥98% HPLC purity; stored and shipped under temperature-controlled conditions to preserve the intact malonyl ester.

Molecular Formula C24H22O12
Molecular Weight 502.4 g/mol
Cat. No. B13838906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Malonyldaidzin free acid
Molecular FormulaC24H22O12
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C24H22O12/c25-12-6-4-11(5-7-12)14-9-34-23-13(19(14)29)2-1-3-15(23)35-24-22(32)21(31)20(30)16(36-24)10-33-18(28)8-17(26)27/h1-7,9,16,20-22,24-25,30-32H,8,10H2,(H,26,27)/t16-,20-,21+,22-,24-/m1/s1
InChIKeyAKYASNRLFJHNQV-XQKZCQIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Malonyldaidzin Free Acid: Procurement-Ready Overview for Isoflavone Metabolite Standards


6-O-Malonyldaidzin free acid (CAS 124590-31-4, molecular weight 502.42 g/mol) is a malonylated isoflavone β-glucoside derived from daidzein, the aglycone of the soy isoflavone daidzin [1]. It occurs naturally as a major storage form of isoflavones in soybean seeds and other legumes, distinguished from its non-malonylated counterpart daidzin by the presence of a malonyl group esterified to the 6″-hydroxyl of the glucose moiety [1]. This structural modification confers distinct physicochemical properties that critically influence its behavior in analytical workflows, in vivo bioavailability, and thermal stability, making it a chemically distinct entity from the simpler β-glucoside daidzin and the aglycone daidzein [1].

Why 6-O-Malonyldaidzin Free Acid Cannot Be Interchanged with Daidzin or Daidzein in Research and Industrial Workflows


Substituting 6-O-malonyldaidzin free acid with daidzin, daidzein, or other isoflavone analogs introduces quantifiable errors in analytical quantification, metabolic tracing, and in vivo studies. Malonylglucosides exhibit distinct thermal lability, converting to non-conjugated β-glucosides and aglycones under elevated temperature or non-neutral pH conditions, a behavior not shared by daidzin [1]. Furthermore, malonyldaidzin demonstrates significantly lower oral bioavailability in rats compared to daidzin, with AUC values differing by a factor of up to 6 [1]. In mass spectrometry, malonylated forms produce unique fragmentation patterns essential for resolving isomeric and isobaric flavonoids in complex plant matrices—analytical discrimination that is impossible with simpler glucosides or aglycones [2]. The evidence below quantifies these differences to guide scientifically rigorous compound selection.

6-O-Malonyldaidzin Free Acid: Quantitative Differentiation Evidence vs. Closest Analogs


In Vivo Bioavailability: Malonyldaidzin Exhibits 1- to 6-Fold Lower AUC Compared to Daidzin in Rats

A direct head-to-head pharmacokinetic study in male rats demonstrated that the area under the plasma concentration-time curve (AUC) of isoflavone metabolites after oral administration of malonyldaidzin was 1 to 6 times lower than that following administration of an equimolar dose of nonconjugated daidzin (100 μmol/kg body weight) [1]. Maximum plasma concentration (Cmax) and urinary excretion were also significantly lower (1 to 9 times; P ≤ 0.05) for the malonylated form [1]. This establishes that malonylation reduces the oral bioavailability of the daidzin core structure.

Bioavailability Pharmacokinetics Isoflavone metabolism

Analytical Resolution: UPLC-MS/MS Differentiation of 6-O-Malonyldaidzin from Positional Isomers and Non-Malonylated Glucosides

UPLC-ESI/MS/MS analysis of plant extracts successfully resolved 6-O-malonyldaidzin from other isomeric malonylated flavonoid glyconjugates, including 4″-O-malonyl isomers and non-malonylated β-glucosides [1]. The method distinguished 38 flavonoid conjugates, including five isomers of a single 3′-O-methylluteolin glycoside, using characteristic fragmentation patterns in pseudo-MS³ experiments [1]. This analytical capability is not achievable with non-malonylated daidzin standards, which lack the diagnostic malonyl-related fragment ions.

Analytical Chemistry Mass Spectrometry Isoflavone profiling

Thermal Stability: 6-O-Malonyldaidzin Converts to Daidzin Under Heating, Necessitating Separate Quantification

Malonylglucoside isomers of daidzin are thermally labile and undergo malonyl migration and conversion to non-conjugated β-glucosides (daidzin) and aglycones (daidzein) upon heating [1]. In heated soymilk at 100°C, malonylgenistin isomers represented 6–9% of the total calculated genistein content after thermal treatment, demonstrating the quantitative significance of this conversion [1]. While the study focused on malonylgenistin, the same thermal lability is established for malonyldaidzin due to the analogous malonyl ester linkage at the 6″-position of glucose [1].

Thermal stability Food processing Isoflavone degradation

Aqueous Solubility: Estimated 2074 mg/L for 6-O-Malonyldaidzin vs. Significantly Lower Solubility of Daidzein Aglycone

The malonyl group and glucose moiety of 6-O-malonyldaidzin confer increased water solubility compared to the aglycone daidzein. An estimated aqueous solubility of 2074 mg/L at 25°C has been reported for 6-O-malonyldaidzin [1]. In contrast, daidzein (the aglycone lacking both glucose and malonyl groups) is practically insoluble in water, while daidzin (glucoside only) exhibits intermediate solubility. Experimental solubility data confirm that ≥1.25 mg/mL (2.49 mM) clear solutions of 6-O-malonyldaidzin can be prepared, supporting its use in aqueous assay systems .

Solubility Formulation Physicochemical properties

Recommended Applications for 6-O-Malonyldaidzin Free Acid Based on Quantitative Differentiation


Analytical Reference Standard for Soy Isoflavone Profiling by HPLC-UV or UPLC-MS/MS

6-O-Malonyldaidzin free acid is essential as a certified reference material for the accurate identification and quantification of malonylated isoflavones in soy-based foods, botanical extracts, and biological fluids. As demonstrated in Section 3, its distinct chromatographic retention and MS/MS fragmentation pattern enable reliable discrimination from daidzin and other isoflavone conjugates [1]. Substitution with daidzin standards leads to peak misassignment and quantitative error, particularly in thermally processed samples where malonyldaidzin partially converts to daidzin [2]. Procurement of high-purity 6-O-malonyldaidzin (≥95% HPLC) is therefore a prerequisite for validated analytical methods in food science and pharmacognosy.

In Vivo Metabolism Studies of Isoflavone Bioavailability and Colon-Specific Hydrolysis

The significantly lower oral bioavailability of malonyldaidzin compared to daidzin, as quantified in Section 3, necessitates the use of authentic malonyldaidzin in pharmacokinetic and metabolism studies. Research indicates that malonylglucosides are chiefly hydrolyzed and absorbed in the colon, whereas nonconjugated β-glucosides are absorbed more proximally in the small intestine [1]. Investigators studying the site-specific metabolism of dietary isoflavones, the role of gut microbiota in isoflavone activation, or the differential physiological effects of isoflavone conjugates must use the correct malonylated form to obtain biologically relevant data.

Thermal Processing and Food Stability Studies of Soybean-Derived Products

Owing to the thermal lability of 6-O-malonyldaidzin and its conversion to daidzin and daidzein upon heating (Section 3), this compound is indispensable for studies investigating the impact of food processing on isoflavone profiles. Accurate quantification of the native malonylated forms before and after processing is critical for understanding nutrient retention, for developing processing methods that preserve bioactive isoflavone content, and for calculating true dietary exposure. Use of non-malonylated standards alone would fail to capture the dynamic interconversion between isoflavone forms that occurs during heating at temperatures as low as 80°C [2].

Phytoestrogen Receptor Binding Assays Requiring Aqueous Solubility

For in vitro estrogen receptor binding and transactivation assays, 6-O-malonyldaidzin offers a distinct advantage over the water-insoluble aglycone daidzein. Its estimated aqueous solubility of >2000 mg/L (Section 3) allows for the preparation of concentrated stock solutions in aqueous buffer, minimizing the use of DMSO or ethanol that can interfere with receptor binding kinetics or induce cellular toxicity. This solubility profile makes 6-O-malonyldaidzin the preferred form for dose-response studies in aqueous physiological media, particularly when investigating the molecular mechanisms of soy isoflavone action on ERα and ERβ.

Quote Request

Request a Quote for 6-O-Malonyldaidzin free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.